4-Acetoxy-3'-cyanobenzophenone
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Overview
Description
4-Acetoxy-3’-cyanobenzophenone is a chemical compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.26 . The compound contains a total of 32 bonds, including 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic nitrile .
Molecular Structure Analysis
The molecular structure of 4-Acetoxy-3’-cyanobenzophenone includes 32 bonds in total: 21 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic nitrile .Physical And Chemical Properties Analysis
The boiling point of 4-Acetoxy-3’-cyanobenzophenone is predicted to be 439.7±30.0 °C, and its density is predicted to be 1.26±0.1 g/cm3 .Scientific Research Applications
Antioxidant and Antibacterial Activities
Studies have indicated that benzophenone derivatives can exhibit antioxidant and antibacterial activities . This suggests that 4-Acetoxy-3’-cyanobenzophenone could be synthesized into compounds that scavenge free radicals or inhibit bacterial growth, providing a pathway for research into new antioxidants and antibacterials.
Future Directions
properties
IUPAC Name |
[4-(3-cyanobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c1-11(18)20-15-7-5-13(6-8-15)16(19)14-4-2-3-12(9-14)10-17/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTJMDPDFOYEOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641703 |
Source
|
Record name | 4-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3'-cyanobenzophenone | |
CAS RN |
890099-54-4 |
Source
|
Record name | 3-[4-(Acetyloxy)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890099-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Cyanobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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